molecular formula C20H24N2O3 B11171537 1-(furan-2-ylcarbonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-(furan-2-ylcarbonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11171537
M. Wt: 340.4 g/mol
InChI Key: CNWJVMVQMOUQKZ-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE under controlled conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol derivative.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

1-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(FURAN-2-CARBONYL)-N-[4-(METHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-(FURAN-2-CARBONYL)-N-[4-(ETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-(FURAN-2-CARBONYL)-N-[4-(BUTYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(FURAN-2-CARBONYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O3/c1-14(2)15-5-7-17(8-6-15)21-19(23)16-9-11-22(12-10-16)20(24)18-4-3-13-25-18/h3-8,13-14,16H,9-12H2,1-2H3,(H,21,23)

InChI Key

CNWJVMVQMOUQKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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